1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 4-bromophenylsulfonyl group, and the attachment of the 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Bromophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the 3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other similar compounds, such as:
1-(4-Bromophenylsulfonyl)piperidine: Lacks the oxadiazole and fluorophenyl groups, resulting in different chemical and biological properties.
3-(3-Fluorophenyl)-1,2,4-oxadiazole: Does not contain the piperidine and bromophenylsulfonyl groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts a specific set of chemical and biological properties that are not found in the individual components.
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3O3S/c20-15-6-8-17(9-7-15)28(25,26)24-10-2-4-14(12-24)19-22-18(23-27-19)13-3-1-5-16(21)11-13/h1,3,5-9,11,14H,2,4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGZVASOXGOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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